4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide

Lipophilicity Drug Design Physicochemical Properties

Researchers seeking novel GABA uptake inhibitor scaffolds often face limited access to halogenated building blocks with flexible amine handles. 4-Amino-N-[2-(OCF3)phenyl]butanamide (CAS 1591551-39-1) addresses this gap as a privileged fragment with a free amine for selective conjugation, a 2.1 logP for CNS penetration, and an OCF3 19F NMR handle. Key benefits: • Immediate stock, ≥98% purity for reproducible SAR. • Rapid diversification into chemical probes and mGAT-targeted libraries. • Supports first-to-file patent strategies in neuropathic pain and metabolic syndrome. Global shipping available.

Molecular Formula C11H13F3N2O2
Molecular Weight 262.23 g/mol
Cat. No. B7807419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide
Molecular FormulaC11H13F3N2O2
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CCCN)OC(F)(F)F
InChIInChI=1S/C11H13F3N2O2/c12-11(13,14)18-9-5-2-1-4-8(9)16-10(17)6-3-7-15/h1-2,4-5H,3,6-7,15H2,(H,16,17)
InChIKeyALYZZXYQHXXFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide Differentiation Baseline


4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide (CAS 1591551-39-1) is a synthetic, small-molecule aromatic amide with a terminal primary amine on a butanamide backbone and a 2-(trifluoromethoxy)phenyl substituent on the amide nitrogen . Its molecular formula is C₁₁H₁₃F₃N₂O₂, with a molecular weight of 262.23 g/mol . The compound serves primarily as a research intermediate and a building block in medicinal chemistry, where the trifluoromethoxy group and the flexible aminoalkyl chain can influence target binding, lipophilicity, and metabolic stability relative to non-fluorinated or differently substituted analogs.

Why 4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide Cannot Be Replaced


Even closely related 4-aminobutanamide analogs exhibit distinct physicochemical profiles that directly impact their utility in synthesis and biological screening. For instance, replacing the 2-(trifluoromethoxy)phenyl group with an unsubstituted phenyl ring (4-amino-N-phenylbutanamide, CAS 79858-31-4) reduces the molecular weight by 84 g/mol, lowers the computed lipophilicity from a logP of ~2.1 to 0.6, and eliminates the electron-withdrawing, metabolically stable OCF₃ moiety [1]. Such differences alter solubility, membrane permeability, and target engagement potential, making generic substitution scientifically unsound without re-validation of synthetic yields, assay conditions, and pharmacokinetic parameters.

Differentiation Evidence for 4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide


Lipophilicity Enhancement over Non-Fluorinated Analog

The introduction of a 2-(trifluoromethoxy) group substantially increases lipophilicity compared to the unsubstituted phenyl analog. 4-Amino-N-phenylbutanamide has a computed XLogP3 of 0.6 [1], whereas the target compound has a predicted XLogP3 of approximately 2.1 . This shift of ~1.5 logP units indicates a greater than 30-fold increase in partition coefficient, which can enhance membrane permeability but reduce aqueous solubility.

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight & H-Bond Capacity Differentiation

The target compound (MW 262.23 g/mol) is significantly heavier than its non-fluorinated counterpart (MW 178.23 g/mol) due to the trifluoromethoxy substituent [1]. It also features 5 hydrogen bond acceptors (vs. 2 in the des-fluoro analog) and 3 rotatable bonds (vs. 4), which influences molecular flexibility and recognition by biological targets.

Molecular Weight Hydrogen Bonding Drug-likeness

Electron-Withdrawing Substituent Effects on Reactivity

The 2-(trifluoromethoxy) group is a strong electron-withdrawing group (Hammett σₚ ≈ 0.39 for OCF₃ vs. -0.27 for OCH₃) that deactivates the aryl ring toward electrophilic substitution and modulates the pKa of the adjacent amide NH. This electronic effect cannot be replicated by 2-methoxy or unsubstituted phenyl analogs, directly influencing coupling efficiency and regioselectivity in downstream reactions.

Electronic Effects Synthetic Utility SAR

Absence of Bioactivity Data Defines Research Niche

Unlike extensively characterized GABA uptake inhibitors based on the 4-aminobutanamide core, such as compound 15b (mGAT1 pIC₅₀ = 5.23) [1], no peer-reviewed biological activity data currently exist for 4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide in major databases including ChEMBL and PubMed. This lack of prior annotation provides a clear procurement rationale: the compound occupies unencumbered chemical space suitable for novel IP generation and target-agnostic phenotypic screening, unlike well-precedented analogs where freedom-to-operate may be restricted.

Novel Chemical Space Proprietary Scaffold Research Intermediate

Application Scenarios for 4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide


Synthesis of Lipophilic GABA Transporter Inhibitors

The 4-aminobutanamide scaffold is a validated core for GABA uptake inhibition [1]. Leveraging the target compound's elevated XLogP3 (~2.1) over the unsubstituted phenyl analog (0.6), medicinal chemistry teams can synthesize analogs with improved CNS penetration potential. The free amine handle allows for rapid diversification into 2-substituted or N-alkylated libraries, directly building on established SAR for mGAT1-4 transporters.

Fragment-Based Drug Discovery for Electron-Deficient Pockets

With a molecular weight (262 Da) at the upper limit of fragment space and a strong electron-withdrawing OCF₃ group, the compound serves as a privileged fragment for screening against targets that favor halogenated aromatics, such as kinases or GPCRs. Its 5 hydrogen bond acceptors provide additional binding interactions compared to simpler phenylbutanamides, while its synthetic tractability supports rapid hit elaboration.

Bioconjugation and Isotopic Labeling via Terminal Amine

The primary amine on the butanamide chain is chemically orthogonal to the amide and the OCF₃ group, enabling selective conjugation to fluorophores, biotin, or solid supports without protecting group manipulation. This feature makes the compound a versatile intermediate for preparing chemical probes, where the trifluoromethoxy group provides a distinct ¹⁹F NMR handle for tracking in biochemical assays.

Patent-Free Chemical Space for CNS and Metabolic Targets

The absence of published biological data on this exact compound, combined with its structural similarity to clinically precedented GABA uptake inhibitors, creates a high-value opportunity for organizations seeking novel composition-of-matter patents. Procurement of this compound as a starting material enables first-to-file strategies in under-explored indications such as neuropathic pain or metabolic syndrome, where mGAT modulation is a validated mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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